Fmoc-3,5-dibromo-L-tyrosine

Peptide Chemistry Physicochemical Properties Drug Design

Researchers incorporating brominated tyrosine residues via SPPS often face supply gaps for high-purity, dual-halogenated building blocks. Fmoc-3,5-dibromo-L-tyrosine (CAS 201484-26-6) closes this gap. • Dual aryl bromide handles enable on-resin Suzuki-Miyaura macrocyclization and iterative Pd-catalyzed late-stage SAR diversification. • LogP 5.7 drives enhanced peptide hydrophobicity for membrane penetration and hydrophobic pocket targeting. • ≥99% purity (TLC); stored at 0-8°C. Bulk quantities available for library synthesis programs.

Molecular Formula C24H19Br2NO5
Molecular Weight 561.2 g/mol
CAS No. 201484-26-6
Cat. No. B557926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3,5-dibromo-L-tyrosine
CAS201484-26-6
SynonymsFmoc-3,5-dibromo-L-tyrosine; 201484-26-6; FMOC-3,5-DIBROMO-TYR-OH; C24H19Br2NO5; CTK8E5919; ZINC2539237; 6759AH; RT-012866; FT-0643879; K-5901; N-(9H-Fluorene-9-ylmethoxycarbonyl)-3,5-dibromo-L-tyrosine
Molecular FormulaC24H19Br2NO5
Molecular Weight561.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
InChIInChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
InChIKeyDGAVNNURVZYVLW-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3,5-dibromo-L-tyrosine: Halogenated SPPS Building Block


Fmoc-3,5-dibromo-L-tyrosine (CAS 201484-26-6) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected, non-proteinogenic amino acid derivative. It features a dual bromination at the 3- and 5-positions of the tyrosine phenol ring [1]. It is commercially available with a purity of ≥99% (TLC) and is widely used as a building block in solid-phase peptide synthesis (SPPS) to incorporate brominated tyrosine residues into peptides .

Standard Fmoc-SPPS compatible building block
3,5-dibromo substitution for orthogonal reactivity
Peptide macrocyclization and late-stage diversification workflows

Fmoc-3,5-dibromo-L-tyrosine: Irreplaceable Properties


The 3,5-dibromo substitution on Fmoc-3,5-dibromo-L-tyrosine fundamentally alters the physicochemical properties of the tyrosine side chain, creating a specific functional profile that is not shared by other Fmoc-tyrosine analogs. The introduction of two bromine atoms significantly increases the compound's hydrophobicity, as reflected in its computed LogP of 5.7 [1], a stark contrast to the LogP of 4.32 for unsubstituted Fmoc-L-tyrosine [2]. This increase in lipophilicity is a key differentiator that can dramatically impact a peptide's solubility, aggregation propensity, and its ability to interact with hydrophobic targets or cross biological membranes. Beyond its passive properties, the 3,5-dibromo-tyrosine core serves as a chemically reactive scaffold that enables specific applications that are impossible with unhalogenated or mono-halogenated tyrosines. For instance, the bromine atoms are excellent handles for orthogonal, on-resin functionalization via palladium-catalyzed cross-coupling reactions, a feature that is not possible with standard Fmoc-tyrosine [3]. Furthermore, the dibromotyrosine motif is a known pharmacophore in numerous marine natural products with potent biological activities [4], making its Fmoc-protected form an essential tool for constructing biomimetic peptides. Therefore, substituting Fmoc-3,5-dibromo-L-tyrosine with another derivative would not just change a peptide's properties incrementally; it would eliminate its capacity for specific chemical transformations and abrogate its potential for targeted biological activity.

Lipophilicity mismatch: Non-halogenated Fmoc-tyrosine lacks the significant hydrophobicity shift from 3,5-dibromination; this may alter peptide aggregation and RP-HPLC behavior.
Reactivity gap: Standard Fmoc-tyrosine remains inert under on-resin Suzuki-Miyaura conditions; only the dibromo analog provides the essential cross-coupling handle.
Pharmacophore context absent: The dibromotyrosine motif is a reported pharmacophore; replacing it removes context-specific bioactivity screening potential.

Fmoc-3,5-dibromo-L-tyrosine: Evidence Guide


Enhanced Lipophilicity

The 3,5-dibromo substitution markedly increases the lipophilicity of the tyrosine derivative. Fmoc-3,5-dibromo-L-tyrosine has a computed LogP (XLogP3-AA) of 5.7 [1]. In comparison, the baseline, unsubstituted Fmoc-L-tyrosine has a reported LogP of 4.32 [2]. This represents a LogP increase of 1.38 units, corresponding to a theoretical ~24-fold increase in partition coefficient favoring the organic phase.

Lipophilicity Increase
Cross-study comparable
ΔLogP = +1.38 (~24-fold higher P)
Supports hydrophobic target engagement and RP-HPLC retention prediction
Computed XLogP3-AA; context-dependent
Peptide Chemistry Physicochemical Properties Drug Design

Solid-Phase Cross-Coupling

The 3,5-dibromo-tyrosine residue provides a unique orthogonal reactive handle for on-resin Suzuki-Miyaura cross-couplings. This capability is not available with standard, non-halogenated Fmoc-tyrosine. Using this method, researchers have successfully synthesized biaryl-bridged macrocyclic peptides ranging from 14- to 21-membered rings by coupling the 3,5-dibromo-tyrosine side chain with a peptide-incorporated aryl boronate [1]. This approach allows for direct carbogenic fusion of natural amino acid side chains to constrain peptide conformation.

On-Resin Reactivity
Class-level inference
Enables Suzuki-Miyaura macrocyclization
Unique handle for conformationally constrained peptides
Reported for 14- to 21-membered rings; method-dependent
Peptide Macrocyclization Late-Stage Functionalization Palladium Catalysis

Anticancer Pharmacophore

The 3,5-dibromo-tyrosine core is a validated pharmacophore. In a study evaluating a series of synthetic dibromotyrosine analogues, several compounds demonstrated promising anti-angiogenic activity in a chick chorioallantoic membrane (CAM) assay [1]. Furthermore, certain ester analogues exhibited higher anti-migratory activity, while ether analogues showed better anti-proliferative activity against prostate cancer cells, all while maintaining negligible cytotoxicity [1]. These activities are specific to the dibrominated scaffold and would not be expected from non-halogenated tyrosine derivatives.

Bioactivity Profile
Class-level inference
Reported anti-proliferative / anti-migratory activity
Supports pharmacophore-based peptide library screening
Activity dependent on ester/ether substitutions; requires cell-model validation
Medicinal Chemistry Cancer Biology Marine Natural Products

High Purity and Stability

Commercially sourced Fmoc-3,5-dibromo-L-tyrosine is reliably available with a high purity specification of ≥ 99% as determined by Thin-Layer Chromatography (TLC) . It is a stable, white crystalline solid that can be stored at 0-8°C . This high level of purity minimizes the risk of introducing side-products or deletion sequences during automated SPPS, a common concern with less refined or in-house synthesized amino acid derivatives.

Purity & Stability
Supplier specification
≥ 99% (TLC)
Ensures batch-to-batch consistency for SPPS
Commercial specification; independent verification recommended
Solid-Phase Peptide Synthesis Reagent Purity Process Chemistry

Fmoc-3,5-dibromo-L-tyrosine: Applications


Macrocyclic Peptide Synthesis

Fmoc-3,5-dibromo-L-tyrosine is the reagent of choice for incorporating an aryl bromide handle into a peptide chain during standard Fmoc-SPPS. This handle can then be used for an on-resin, intramolecular Suzuki-Miyaura cross-coupling with another peptide-based aryl boronate to create a biaryl bridge. This reaction macrocyclizes the peptide, constraining its conformation and potentially improving its metabolic stability and target binding affinity [1].

Peptide Library Diversification

The aryl bromides of an Fmoc-3,5-dibromo-L-tyrosine-containing peptide serve as a versatile platform for late-stage diversification. After peptide assembly, the bromine atoms can undergo sequential or iterative palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) with various coupling partners, allowing the generation of a library of peptide analogs from a single precursor to explore structure-activity relationships (SAR) [1].

Marine Natural Product Biomimetics

The 3,5-dibromo-tyrosine motif is a recurring structural feature in bioactive marine alkaloids that exhibit anti-cancer, anti-angiogenic, and anti-migratory properties [2]. Fmoc-3,5-dibromo-L-tyrosine is the essential starting material for the solid-phase synthesis of peptidic or peptide-hybrid analogs inspired by these natural products, enabling systematic investigations into their mechanisms of action and therapeutic potential [2].

Hydrophobic Peptide Therapeutics

Given the significant increase in lipophilicity (LogP = 5.7) compared to native Fmoc-tyrosine (LogP ~4.32) [3], Fmoc-3,5-dibromo-L-tyrosine is strategically employed to enhance the overall hydrophobicity of a peptide. This can be critical for improving the peptide's ability to cross cell membranes or for targeting hydrophobic pockets on protein surfaces, such as those found in many protein-protein interactions.

Application
Selection Property
Validation Focus
Macrocyclic peptide synthesis
On-resin cross-coupling handle
Macrocyclization and conformational constraint
Peptide library diversification
Dual aryl bromide for late-stage functionalization
Diversification scope and SAR profiling
Natural product biomimetic research
Dibromotyrosine pharmacophore scaffold
Bioactivity assay response and mechanism of action
Hydrophobic peptide design
Enhanced lipophilicity (LogP shift)
Membrane permeability and hydrophobic target engagement

Technical Documentation Hub

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10 linked technical documents
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